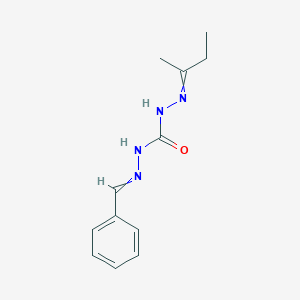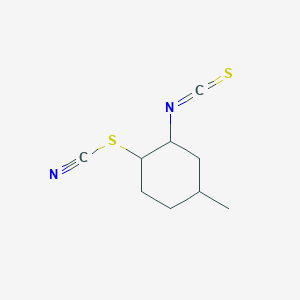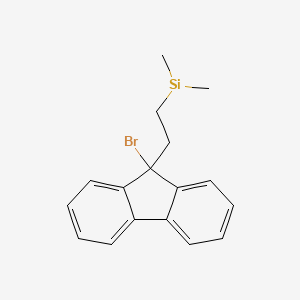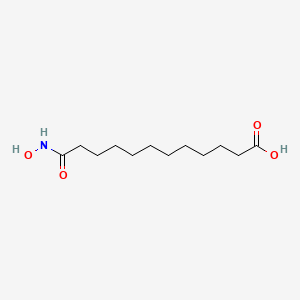
12-(Hydroxyamino)-12-oxododecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-(Hydroxyamino)-12-oxododecanoic acid is a compound that belongs to the class of hydroxyamino acids These compounds are characterized by the presence of both a hydroxyl group (-OH) and an amino group (-NH2) attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-(Hydroxyamino)-12-oxododecanoic acid can be achieved through several methods. One common approach is the Strecker synthesis, which involves the addition of cyanide ion to an imine, forming an alpha-amino nitrile. This intermediate is then hydrolyzed with strong acid to yield the desired amino acid . Another method involves the amination of alpha-bromocarboxylic acids, where the bromoacids are prepared from carboxylic acids by reaction with bromine and phosphorus trichloride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The Strecker synthesis is favored due to its efficiency and the ability to produce a wide variety of amino acids by varying the R group on the imine . The amidomalonate synthesis is another industrial method, which involves the alkylation of malonic ester derivatives followed by hydrolysis to yield the amino acid .
Chemical Reactions Analysis
Types of Reactions
12-(Hydroxyamino)-12-oxododecanoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia (NH3), primary and secondary amines.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines.
Scientific Research Applications
12-(Hydroxyamino)-12-oxododecanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 12-(Hydroxyamino)-12-oxododecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and amino groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. This can lead to the modulation of enzyme activity and the regulation of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 12-(Hydroxyamino)-12-oxododecanoic acid include:
Hydroxylysine: Found in collagen and involved in the stabilization of the protein structure.
Hydroxyproline: Also found in collagen and plays a role in maintaining the stability of the protein.
Uniqueness
What sets this compound apart from these similar compounds is its unique structure and the specific positioning of the hydroxyl and amino groups.
Properties
CAS No. |
62424-66-2 |
|---|---|
Molecular Formula |
C12H23NO4 |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
12-(hydroxyamino)-12-oxododecanoic acid |
InChI |
InChI=1S/C12H23NO4/c14-11(13-17)9-7-5-3-1-2-4-6-8-10-12(15)16/h17H,1-10H2,(H,13,14)(H,15,16) |
InChI Key |
SYXCACKKFONCRD-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCC(=O)O)CCCCC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


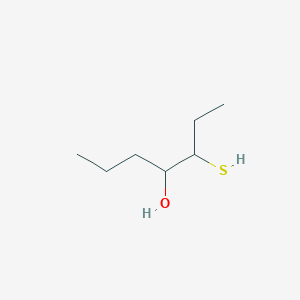
![1-Methyl-5-oxo-4-phenyl-1H-5lambda~5~-pyrazolo[3,4-d]pyrimidine](/img/structure/B14516395.png)
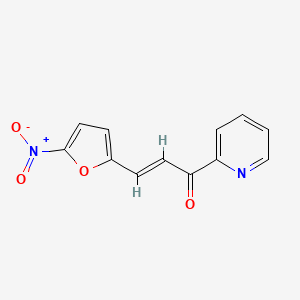

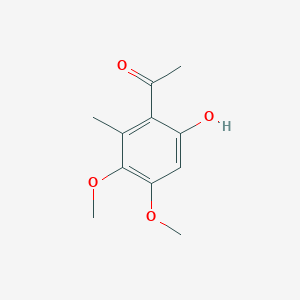
![5a-Hydroxy-4,5,5a,6-tetrahydrobenzo[pqr]tetraphene-4,5,6-triyl triacetate](/img/structure/B14516428.png)

![Silane, [(5,5-dimethyl-1,3-cyclohexadiene-1,3-diyl)bis(oxy)]bis[trimethyl-](/img/structure/B14516435.png)
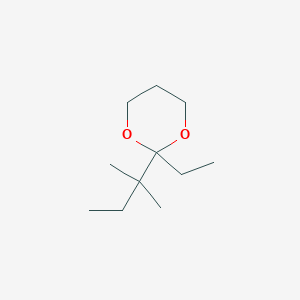
![3-Methyloxepino[2,3-B]quinoxaline](/img/structure/B14516448.png)
![Diethyl [2-(tert-butylsulfanyl)ethyl]phosphonate](/img/structure/B14516450.png)
